(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide
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Description
(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide, also known as this compound, is a useful research compound. Its molecular formula is C26H37NO7 and its molecular weight is 475.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide represents a complex organic molecule with potential biological activity. This article reviews the biological properties of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure combined with multiple functional groups that may influence its biological activity. The presence of hydroxyl groups and a dodeca-dienamide moiety suggests potential interactions with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, studies have shown that spirocyclic compounds can scavenge free radicals and reduce oxidative stress in cellular models. The dihydroxy substitution in this compound may enhance its electron-donating ability, contributing to its antioxidant capacity.
Antimicrobial Effects
Preliminary investigations into the antimicrobial activity of related compounds suggest that this compound may possess antibacterial and antifungal properties. In vitro assays have demonstrated that similar spiro compounds inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans. Further studies are necessary to evaluate the specific efficacy of this compound against microbial strains.
Anti-inflammatory Properties
Compounds featuring dodeca-dienamide structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures. The structural motifs present in this compound may similarly modulate inflammatory pathways.
Study 1: Antioxidant Evaluation
A study evaluating the antioxidant capacity of structurally related spiro compounds found that they significantly reduced lipid peroxidation in rat liver microsomes. The study utilized the DPPH assay to quantify radical scavenging activity and reported IC50 values indicating potent antioxidant effects.
Study 2: Antimicrobial Screening
In a screening of various natural products for antimicrobial activity, a compound with a similar backbone demonstrated inhibitory effects against Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods.
Study 3: Inflammation Modulation
Research on the anti-inflammatory potential of dodeca-dienamides indicated that these compounds could significantly reduce edema in animal models of inflammation. The study monitored levels of inflammatory markers and noted a decrease in paw swelling following treatment.
Data Tables
Properties
CAS No. |
145147-05-3 |
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Molecular Formula |
C26H37NO7 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(2E,4E)-N-[5,6'-dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C26H37NO7/c1-5-6-7-8-9-15(2)12-16(3)10-11-19(29)27-18-14-26(34-24(18)30)22-20(32-22)25(31,13-17(4)28)21-23(26)33-21/h10-12,15,20-23,30-31H,5-9,13-14H2,1-4H3,(H,27,29)/b11-10+,16-12+ |
InChI Key |
GAXSBTPBRCCBGT-NJLIKGMNSA-N |
SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1=C(OC2(C1)C3C(O3)C(C4C2O4)(CC(=O)C)O)O |
Isomeric SMILES |
CCCCCCC(C)/C=C(\C)/C=C/C(=O)NC1=C(OC2(C1)C3C(O3)C(C4C2O4)(CC(=O)C)O)O |
Canonical SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1=C(OC2(C1)C3C(O3)C(C4C2O4)(CC(=O)C)O)O |
Synonyms |
aranorosinol B |
Origin of Product |
United States |
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